molecular formula C8H6N2O4 B1353177 p,beta-Dinitrostyrene CAS No. 3156-41-0

p,beta-Dinitrostyrene

Cat. No. B1353177
CAS RN: 3156-41-0
M. Wt: 194.14 g/mol
InChI Key: HABXLWPUIWFTNM-AATRIKPKSA-N
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Description

P,beta-Dinitrostyrene is a nitroalkene compound . It has gained significant attention in recent years due to its unique physical and chemical properties.


Synthesis Analysis

P,beta-Dinitrostyrene is an important and effective starting material for the synthesis of heterocycle compounds such as pyrrole derivatives via multicomponent reactions . It undergoes Michael addition in its reactions .


Molecular Structure Analysis

The molecular formula of p,beta-Dinitrostyrene is C8H6N2O4 . The molecular weight is 194.14 g/mol .


Chemical Reactions Analysis

P,beta-Dinitrostyrene is used in multicomponent reactions for the synthesis of pyrrole derivatives . It undergoes Michael addition in its reactions .


Physical And Chemical Properties Analysis

The molecular formula of p,beta-Dinitrostyrene is C8H6N2O4 . The molecular weight is 194.14 g/mol .

Scientific Research Applications

  • Chemical Synthesis

    • Summary of Application : Beta-Nitrostyrene is used in the synthesis of indigo dye and the slimicide bromo-nitrostyrene .
    • Methods of Application : The chemical is produced by either the Henry reaction of benzaldehyde and nitromethane or by direct nitration of styrene using nitric oxide .
    • Results or Outcomes : The product of this synthesis can be used in the production of dyes and slimicides .
  • Pharmaceutical Synthesis

    • Summary of Application : Many of the syntheses of psychedelic substituted phenethylamines and substituted amphetamines described by Alexander Shulgin in his book PiHKAL use substituted nitrostyrenes as precursors .
    • Methods of Application : They are the final precursor, reduced with lithium aluminium hydride to the final product (an amine) .
    • Results or Outcomes : The result of this process is the production of various psychedelic substances .
  • Mass Spectrometry
    • Summary of Application : p,β-Dinitrostyrene can be used in mass spectrometry, a technique used to measure the mass-to-charge ratio of ions .
    • Methods of Application : The compound is ionized and then separated based on its mass-to-charge ratio. The resulting spectrum can be used to determine the elemental or isotopic signature of a sample, the masses of particles and of molecules, and to elucidate the chemical structures of molecules .
    • Results or Outcomes : The mass spectrum of p,β-Dinitrostyrene can provide valuable information about the compound’s structure and composition .
  • Bio-based Polymers
    • Summary of Application : There has been growing interest in bio-based polymers as a sustainable alternative to traditional petroleum-based polymers .
    • Methods of Application : The advent of polymer-based dielectrics marked a significant breakthrough in dielectric materials .
    • Results or Outcomes : Despite their many advantages, they pose serious environmental threats .

Safety And Hazards

Safety data sheets suggest avoiding dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use of personal protective equipment, wearing chemical impermeable gloves, and ensuring adequate ventilation are recommended .

Future Directions

P,beta-Dinitrostyrene has gained significant attention in recent years due to its unique physical and chemical properties. It is an important and effective starting material for the synthesis of heterocycle compounds , indicating its potential for future research and applications.

Relevant Papers Several papers have been published on p,beta-Dinitrostyrene. For instance, a paper titled “Application of β‐Nitrostyrene in Multicomponent Reactions for the Synthesis of Pyrrole Derivatives” discusses the synthesis of pyrrole derivatives by β-nitrostyrene via multicomponent reactions . Another paper titled “Reaction of β,β-dinitrostyrenes with acetylacetone” discusses the reaction of β,β-dinitrostyrenes with acetylacetone .

properties

IUPAC Name

1-nitro-4-[(E)-2-nitroethenyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O4/c11-9(12)6-5-7-1-3-8(4-2-7)10(13)14/h1-6H/b6-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HABXLWPUIWFTNM-AATRIKPKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=C[N+](=O)[O-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C/[N+](=O)[O-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20879316
Record name 4-NITRO-B-NITROSTYRENE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20879316
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

p,beta-Dinitrostyrene

CAS RN

5576-98-7, 3156-41-0
Record name 1-Nitro-4-[(1E)-2-nitroethenyl]benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5576-98-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name p,beta-Dinitrostyrene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003156410
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name p,.beta.-Dinitrostyrene
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38668
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name p,.beta.-Dinitrostyrene
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35986
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name p,.beta.-Dinitrostyrene
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23858
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-NITRO-B-NITROSTYRENE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20879316
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
MF Al Dayel, F El Sherif - Saudi Journal of Biological Sciences, 2021 - Elsevier
Application of Chlorella vulgaris, Nannochloropsis salina and Enterobacter cloacae has been reported to improve the growth of multiple plant species. Moringa oleifera is a medicinal …
Number of citations: 13 www.sciencedirect.com
Z Zhao, W Xu, Z Wang, W Qin, J Lei, X Guo, J Long - Plos one, 2021 - journals.plos.org
Industrial waste salt is classified as hazardous waste to the environment. The organic impurity and its occurrence in industrial waste salt affect the salt resource utilization. In this paper, …
Number of citations: 4 journals.plos.org
T Aysu, H Durak - Journal of analytical and applied pyrolysis, 2015 - Elsevier
Pyrolysis of liquorice (Glycyrrhiza glabra L.) stalks were performed in a fixed-bed tubular reactor with (ZnO, FeCl 3 , K 2 CO 3 , Al 2 O 3 , Na 2 B 4 O 7 ·10H 2 O) and without catalyst at …
Number of citations: 48 www.sciencedirect.com
D Persyn - libstore.ugent.be
Op de eerste plaats is er natuurlijk Prof. Dr. P. Sandra die ik wil bedanken omdat hij me de kans gaf om mijn thesis uit te voeren in zijn onderzoeksgroep. Dr. F. Lynen wil ik bedanken …
Number of citations: 0 libstore.ugent.be

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